molecular formula C9H19NO B7859764 2-(Propan-2-yloxy)cyclohexan-1-amine

2-(Propan-2-yloxy)cyclohexan-1-amine

Cat. No.: B7859764
M. Wt: 157.25 g/mol
InChI Key: ZKEPLHMRGFQZJK-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by a cyclohexane ring substituted with an amine group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropanol in the presence of an acid catalyst to form the isopropoxycyclohexane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rates and selectivity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines, amides.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yloxy)cyclohexan-1-amine is unique due to the presence of both an isopropoxy group and an amine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-propan-2-yloxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEPLHMRGFQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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